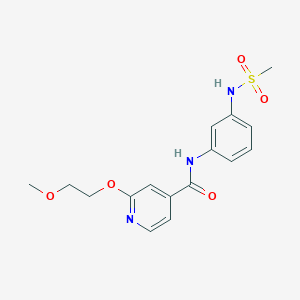

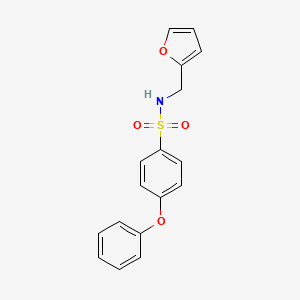

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide, commonly known as FBS, is a chemical compound that has gained significant attention in the scientific research community due to its various applications. FBS is a sulfonamide compound that is used as a selective inhibitor of protein kinase C (PKC). It is also used in the study of cell signaling pathways and the regulation of gene expression.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Investigations

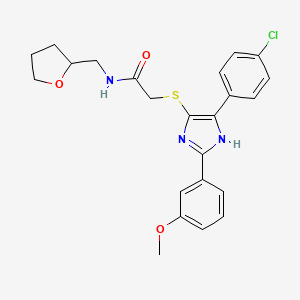

The compound “N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide” can be synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) which has been validated through the elemental and mass spectral measurements .

DFT Calculations

The compound and its metal complexes can be studied using Density Functional Theory (DFT) quantum chemical calculations . These calculations can provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO energy gap .

Cytotoxicity Profiling

The compound and its metal complexes can be used for in vitro cytotoxic activity studies towards HePG-2 and HCT-116 cell lines . The data cleared out that the ligand was more potent than the metal complexes .

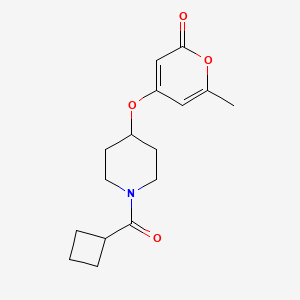

Furan Platform Chemicals

The compound can be considered as a furan platform chemical (FPC), which are directly available from biomass . FPCs have a wide range of applications, including the manufacture of fuels and plastics .

Large-Scale Manufacture

The compound can be used in large-scale manufacturing processes . However, there can be difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

Synthesis of Novel Derivatives

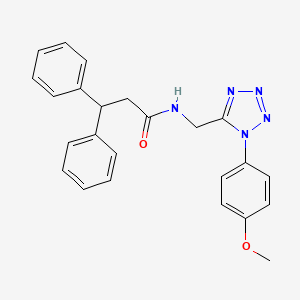

The compound can be used to synthesize novel derivatives . For example, twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized .

Mecanismo De Acción

Target of Action

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide, also known as N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of EGFR, leading to changes in cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

The action of N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide affects the EGFR signaling pathway . This pathway plays a crucial role in controlling normal cell growth and development. When EGFR is inhibited by N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide, it disrupts the downstream effects of this pathway, potentially leading to the inhibition of cell growth and proliferation .

Result of Action

The molecular and cellular effects of N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide’s action primarily involve the inhibition of cell growth and proliferation due to its interaction with EGFR . This can lead to the suppression of tumor growth in cancers where EGFR is overexpressed .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-12,18H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGWDFGKQSAHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)

![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)

![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)

![2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2613089.png)